molecular formula C13H17N3 B2729238 4-Tert-butyl-1-phenylpyrazol-3-amine CAS No. 2408958-30-3

4-Tert-butyl-1-phenylpyrazol-3-amine

Cat. No.: B2729238
CAS No.: 2408958-30-3
M. Wt: 215.3
InChI Key: QTHAJUNPTGVTPF-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-phenylpyrazol-3-amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.14 g/mol . It belongs to the pyrazole class of heterocyclic compounds, a scaffold recognized for its synthetic versatility and broad spectrum of potential biological properties . Pyrazole derivatives, particularly 5-aminopyrazoles, are powerful scaffolds in medicinal chemistry and constitute a prime position in the design of novel biologically active agents . Researchers value this core structure for its application in developing compounds with various pharmacological activities. Studies on related pyrazole-amine analogs have indicated potential bioactivity relevant to central nervous system research, with some compounds showing antidepressant-like effects putatively linked to the serotonergic system . Furthermore, pyrazole derivatives are frequently investigated as precursors for synthesizing more complex molecules, such as Schiff bases, which can be coordinated to metals like palladium to create complexes for catalytic applications or evaluated as potential antitumor agents . This compound is intended for research purposes in chemical synthesis, lead compound identification, and drug discovery. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)11-9-16(15-12(11)14)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHAJUNPTGVTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(N=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butyl 1 Phenylpyrazol 3 Amine and Analogues

Historical Context of Pyrazole (B372694) Synthesis with Phenyl and Tert-butyl Substituents

The synthesis of the pyrazole ring system dates back to 1883, when Ludwig Knorr first prepared a pyrazole derivative. wikipedia.org The foundational method for pyrazole synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.orgnih.gov This reaction can theoretically produce two regioisomers if both the hydrazine and the dicarbonyl compound are unsymmetrical. nih.gov

Historically, the introduction of bulky substituents like the tert-butyl group and the control of regioselectivity in N-aryl pyrazoles were significant hurdles. Early methods often resulted in mixtures of isomers, necessitating tedious separation processes. The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can lead to the formation of a mixture of two pyrazole regioisomers. conicet.gov.ar The regioselectivity of the reaction is influenced by the electronic and steric effects of the substituents on both reactants. nih.gov For instance, when an aryl group is at R1 and an alkyl group is at R3 of the dicarbonyl compound, the reaction typically yields the regioisomer with the aryl group adjacent to the substituted nitrogen as the major product. nih.gov

Over the years, significant advancements have been made to address these challenges, leading to more controlled and efficient syntheses of specifically substituted pyrazoles like 4-tert-butyl-1-phenylpyrazol-3-amine.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound and its analogues can be achieved through several key strategies, each with its own advantages.

Cyclocondensation Reactions of Precursors

Cyclocondensation remains a primary and straightforward method for constructing the pyrazole core. mdpi.com This approach typically involves the reaction of a hydrazine derivative with a 1,3-difunctional compound. mdpi.com For the synthesis of this compound, a key precursor is a β-ketonitrile bearing a tert-butyl group.

A common route involves the reaction of phenylhydrazine (B124118) with 3-amino-4,4-dimethyl-2-pentenenitrile. The initial attack of the hydrazine on the carbonyl or cyano group, followed by intramolecular cyclization and dehydration, leads to the formation of the pyrazole ring. The regioselectivity is often directed by the nature of the substituents and the reaction conditions.

Reactant 1Reactant 2ProductReference
Phenylhydrazine3-Amino-4,4-dimethyl-2-pentenenitrileThis compound orgsyn.org
tert-Butylhydrazine hydrochloride3-Aminocrotononitrile1-tert-Butyl-3-methyl-1H-pyrazol-5-amine orgsyn.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.gov These reactions are characterized by high atom economy and operational simplicity. nih.gov

For the synthesis of substituted pyrazoles, MCRs offer a convergent approach. A potential MCR strategy for this compound could involve the one-pot reaction of phenylhydrazine, pivalaldehyde (as a source of the tert-butyl group), and a suitable three-carbon component with a nitrile group. While specific MCRs for this exact compound are not extensively detailed in the provided context, the general principle has been applied to a wide variety of pyrazole derivatives. nih.govbeilstein-journals.org For instance, pyrano[2,3-c]pyrazoles have been synthesized via a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov

Catalyst-Assisted Synthesis (e.g., Metal Catalysis, Organocatalysis)

Catalysis plays a crucial role in modern pyrazole synthesis, offering improved yields, better regioselectivity, and milder reaction conditions. mdpi.comorganic-chemistry.org

Metal Catalysis: Various metal catalysts, including copper, silver, and ruthenium, have been employed in pyrazole synthesis. mdpi.comorganic-chemistry.org For example, copper-catalyzed domino C-N coupling/hydroamination reactions of acetylenes and diamines have been reported for the synthesis of pyrazoles. nih.gov Silver-catalyzed reactions of trifluoromethylated ynones with aryl hydrazines have also been shown to be highly efficient and regioselective. mdpi.com

Organocatalysis: Organocatalysts, such as Lewis acids and Brønsted acids, have also found application in pyrazole synthesis. For instance, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in an eco-friendly procedure for synthesizing pyrazole derivatives. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is critical for achieving high yields and selectivity in the synthesis of this compound.

Solvent Selection and Effects

The choice of solvent can significantly impact the outcome of a pyrazole synthesis, influencing reaction rates and regioselectivity. conicet.gov.arnih.gov

Traditionally, protic solvents like ethanol (B145695) have been used for the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.govconicet.gov.ar However, in some cases, these solvents can lead to mixtures of regioisomers. conicet.gov.ar

Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar The unique properties of these solvents, such as their ability to form strong hydrogen bonds without being nucleophilic, are thought to be responsible for this enhanced selectivity. conicet.gov.ar Aprotic dipolar solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have also been shown to give better results than polar protic solvents in certain regioselective syntheses of 1-arylpyrazoles. nih.gov

The table below summarizes the effect of different solvents on the yield of pyrazole synthesis in a model reaction.

EntrySolventYield of Product A (%)Yield of Product B (%)Reference
1CH3CNN.R.N.R. nih.gov
2DMSON.R.N.R. nih.gov
3THFN.R.N.R. nih.gov
4EtOH9565 nih.gov

N.R. = No Reaction

Temperature and Pressure Control

The control of temperature is a critical parameter in the synthesis of pyrazole derivatives, significantly influencing reaction rates, yields, and the formation of byproducts. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, an analogue, is conducted under solvent-free conditions at a temperature of 120 °C. mdpi.com Another related compound, 3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, was synthesized solvent-free at a lower temperature of 55 °C. mdpi.com

In a study on temperature-controlled divergent synthesis of pyrazoles, reactions were successfully carried out at 95 °C in ethanol. nih.gov Furthermore, the synthesis of N-substituted pyrazoles from primary amines has been optimized at temperatures around 85 °C. nih.gov These examples highlight that the optimal temperature for pyrazole synthesis can vary significantly based on the specific substrates, catalysts, and solvent systems employed. High temperatures can accelerate reactions but may also lead to decomposition or the formation of undesired side products, whereas lower temperatures might result in impractically slow reaction rates. researchgate.net

Information regarding the specific control of pressure in the synthesis of this compound and its direct analogues is limited in the available scientific literature. However, it is understood that in many synthetic procedures for pyrazoles, the reactions are conducted at atmospheric pressure. In certain applications, such as flow chemistry, elevated pressures can be utilized to enhance reaction control and efficiency. For example, in the synthesis of some pyrazolo[3,4-b]pyridines, pressures ranging from 100 to 120 bar have been employed to facilitate thermal cyclization and subsequent reactions. nih.gov The application of pressure is typically determined by the volatility of the reactants and solvents at the reaction temperature and whether the reaction involves gaseous reagents or byproducts.

Table 1: Temperature Conditions in the Synthesis of this compound Analogues

CompoundTemperature (°C)Solvent/Conditions
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine120Solvent-free
3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone55Solvent-free
3,5-diphenyl-1H-pyrazole95Ethanol
N-substituted pyrazoles85DMF

Catalyst Loading and Ligand Design

The efficiency and selectivity of pyrazole synthesis, particularly through cross-coupling reactions, are heavily dependent on the catalyst system, which includes the metal center, its ligands, and the catalyst loading. Palladium and copper-based catalysts are frequently employed for the formation of C-N and C-C bonds in the synthesis of N-aryl pyrazoles.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial factor that impacts both the reaction efficiency and the cost of the synthesis. Optimal catalyst loading aims to achieve a high yield in a reasonable timeframe while minimizing the amount of expensive and potentially toxic metal catalyst. Studies on the synthesis of pyrazole derivatives have shown that increasing the catalyst loading can increase the product yield up to a certain point, after which no significant improvement is observed. For instance, in the synthesis of certain pyrazole derivatives, the yield increased as the catalyst quantity was raised from 0.1 g to 0.4 g, with no further significant increase beyond this amount. mdpi.com In the synthesis of 5-aminopyrazole-4-carbonitriles, an optimal catalyst amount of 0.25 mg of a magnetic nanocatalyst was identified for reactions conducted at 70°C in water. jsynthchem.com Overloading the catalyst can sometimes lead to the formation of byproducts or difficulties in purification.

Ligand Design: The design of the ligand coordinated to the metal center is paramount in tuning the catalyst's activity, stability, and selectivity. For palladium-catalyzed amination reactions to form aminopyrazoles, bulky and electron-rich phosphine (B1218219) ligands are often favored. Ligands such as tBuBrettPhos have been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles. nih.gov The steric bulk of these ligands is thought to facilitate the reductive elimination step in the catalytic cycle and promote the formation of the active catalytic species. nih.gov

Pyrazole-based ligands themselves have also been utilized in catalysis. Pyrazole-tethered phosphine ligands have demonstrated effectiveness in palladium-catalyzed Suzuki coupling and amination reactions. arkat-usa.orgresearchgate.net The modular nature of these ligands allows for the tuning of their steric and electronic properties by introducing different substituents on the pyrazole and phenyl rings, which can be crucial for optimizing catalytic activity. researchgate.net The choice of ligand can dramatically affect the outcome of the reaction; for example, in the palladium-catalyzed amination of 4-bromo-1H-imidazole, some ligands that were effective for pyrazole substrates proved ineffective, highlighting the importance of ligand screening for specific substrate combinations. nih.gov

Table 2: Catalyst Systems in the Synthesis of Pyrazole Analogues

CatalystLigandReaction Type
Pd(OAc)₂PPh₃Heck reaction
Palladium PrecatalysttBuBrettPhosAmination
Pd₂(dba)₃Pyrazole-tethered phosphineSuzuki coupling and Amination
Copper(I)None specifiedCyclocondensation

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. scispace.com The synthesis of pyrazole derivatives, including this compound, has benefited from these green chemistry approaches, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Methods

Conducting reactions without a solvent, often referred to as neat or solvent-free conditions, is a cornerstone of green chemistry. This approach eliminates the environmental and economic costs associated with solvent use, such as toxicity, flammability, and disposal. The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation or grinding.

For instance, the synthesis of 3,5-di-tert-butylpyrazole and other substituted pyrazoles has been reported through the solvent-free condensation of a diketone with a respective hydrazine, resulting in high yields. researchgate.net Similarly, a one-pot, solvent-free synthesis of 1N-acetyl pyrazoles has been developed using microwave irradiation with a fly-ash:PTS catalyst. mdpi.com The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was also accomplished in a solvent-free manner by heating the reactants in a sand bath at 120 °C for 2 hours. mdpi.com These methods not only reduce waste but can also lead to shorter reaction times and simpler work-up procedures.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.net These techniques are considered green as they can reduce reaction times from hours to minutes, thereby saving energy. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique has been widely applied to the synthesis of pyrazole derivatives. dergipark.org.tr For example, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides was achieved in 5-6 minutes under microwave irradiation, a significant improvement over conventional heating methods. rasayanjournal.co.in In another study, pyrazolo[3,4-b]pyridine derivatives were synthesized under microwave irradiation, which provided better yields in a shorter time compared to conventional heating. beilstein-journals.org The synthesis of pyrazolopyridines has also been reported using microwave-assisted techniques, highlighting the broad applicability of this method. bohrium.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction mixture, which can enhance mass transfer and accelerate reaction rates. The synthesis of pyrazolone (B3327878) derivatives has been achieved in high yields and short reaction times under solvent-free conditions using ultrasound irradiation. researchgate.net This method has also been successfully employed for the synthesis of 1,5-diaryl and 1,3,5-triaryl-2-pyrazolines. researchgate.net Furthermore, the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) analogs has been reported in aqueous media, demonstrating the compatibility of this technique with green solvents. nih.gov

Table 3: Comparison of Microwave and Ultrasound-Assisted Synthesis of Pyrazole Derivatives

TechniqueCompound TypeReaction TimeConditions
MicrowaveN-phenyl-pyrazolyl-benzenesulfonamides5-6 minutesEthanol
MicrowavePyrazolo[3,4-b]pyridinesShorter than conventionalAcetic acid
UltrasoundPyrazolonesShortSolvent-free
UltrasoundPyrazolo[1,5-a]pyrimidines30-40 minutesAqueous media

Aqueous Medium Reactions

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium is highly desirable from a green chemistry perspective. The synthesis of pyrazole derivatives in water has been an area of active research.

The three-component synthesis of 5-aminopyrazole-4-carbonitriles has been successfully carried out in water using a magnetic nanocatalyst at 70°C. jsynthchem.com This method is not only environmentally friendly but also allows for the easy separation and reuse of the catalyst. In another example, the synthesis of novel pyrazole and pyrazolo[3,4-b]pyridine derivatives was achieved through a one-pot multi-component reaction in water with a catalytic amount of ammonium (B1175870) acetate. researchgate.net The use of ultrasound irradiation in combination with an aqueous medium has also been reported for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives, with p-toluenesulfonic acid (p-TSA) as a catalyst at 60 °C. beilstein-journals.org These examples demonstrate the feasibility and advantages of using water as a solvent for the synthesis of complex heterocyclic compounds like pyrazoles.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 1 Phenylpyrazol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Assignments

The analysis of one-dimensional NMR spectra allows for the precise assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, offering a complete picture of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments within the molecule. The tert-butyl group protons would appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to the shielding effect of the nine equivalent protons. The pyrazole (B372694) ring possesses a single proton at the C5 position, which would likely resonate as a singlet further downfield. The protons of the phenyl ring typically appear in the aromatic region (7.0-8.0 ppm), exhibiting complex splitting patterns (doublets, triplets) depending on their position (ortho, meta, para) relative to the pyrazole ring attachment point. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts influenced by the attached substituents (amino, tert-butyl, and phenyl-nitrogen). The C3 carbon, bonded to the amino group, and the C4 carbon, bonded to the bulky tert-butyl group, would have characteristic shifts. The five carbons of the phenyl ring will also show distinct signals, with the ipso-carbon (attached to the pyrazole nitrogen) being significantly different from the ortho, meta, and para carbons.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the nitrogen atoms. The spectrum would be expected to show three distinct signals for the two pyrazole ring nitrogens (N1 and N2) and the exocyclic amine nitrogen (NH₂). The N1 nitrogen, being part of the aromatic system and bonded to the phenyl group, would have a different chemical shift compared to the N2 nitrogen. The amine nitrogen signal would be influenced by its hybridization and hydrogen bonding interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-Tert-butyl-1-phenylpyrazol-3-amine

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃ - ~30-32
C(C H₃)₃ ~1.3 (s, 9H) ~32-34
C3-NH₂ broad singlet (2H) -
C3 - ~150-155
C4 - ~115-120
C5-H singlet (1H) ~90-95
Phenyl C1' (ipso) - ~138-140
Phenyl C2', C6' (ortho) multiplet (2H) ~120-125
Phenyl C3', C5' (meta) multiplet (2H) ~128-130
Phenyl C4' (para) multiplet (1H) ~125-128

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for confirming the connectivity of the protons on the phenyl ring, showing correlations between adjacent ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the ¹H signals of the tert-butyl methyl groups, the C5-H of the pyrazole, and the phenyl ring protons to their corresponding ¹³C signals in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for piecing together the molecular skeleton. Key expected correlations include:

From the tert-butyl protons to the C4 and C3 carbons of the pyrazole ring.

From the pyrazole C5-H proton to C3, C4, and the ipso-carbon of the phenyl ring.

From the ortho-protons of the phenyl ring to the ipso-carbon and the N1-neighboring C5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation. For instance, a NOESY correlation between the ortho-protons of the phenyl ring and the C5-H of the pyrazole ring would provide evidence for the relative orientation of the two rings. mdpi.commdpi.com

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula for this compound is C₁₃H₁₇N₃, which corresponds to a monoisotopic mass of 215.1422 Da. uni.lu HRMS analysis would confirm this exact mass, typically to within a few parts per million (ppm), thereby validating the elemental composition and ruling out other potential formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of daughter ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. The fragmentation of pyrazole derivatives is known to involve characteristic ring cleavages and losses of substituents. researchgate.net For this compound, several key fragmentation pathways can be predicted. libretexts.orgmiamioh.edu

Loss of a Methyl Radical: A common initial fragmentation for tert-butyl containing compounds is the loss of a methyl group (•CH₃) to form a stable tertiary carbocation, resulting in an [M-15]⁺ ion.

Loss of the Tert-butyl Group: Cleavage of the C-C bond between the pyrazole ring and the tert-butyl group would lead to the loss of a tert-butyl radical (•C(CH₃)₃), generating a significant [M-57]⁺ ion.

Pyrazole Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).

Phenyl Group Fragmentation: The phenyl group can also fragment, although it is relatively stable. Loss of the phenyl group could occur, or fragmentation within the phenyl ring itself after initial cleavages elsewhere in the molecule.

Table 2: Predicted MS/MS Fragmentation for this compound

m/z (Predicted) Proposed Fragment Description
215.14 [C₁₃H₁₇N₃]⁺ Molecular Ion (M⁺)
200.12 [C₁₂H₁₄N₃]⁺ Loss of •CH₃ from tert-butyl group
158.08 [C₉H₈N₃]⁺ Loss of •C(CH₃)₃ (tert-butyl group)
118.07 [C₈H₈N]⁺ Phenylnitrilium ion from ring cleavage
77.04 [C₆H₅]⁺ Phenyl cation

Chemical Reactivity and Derivatization Strategies for 4 Tert Butyl 1 Phenylpyrazol 3 Amine

Reactivity of the Primary Amine Moiety

The primary amine at the C-3 position of the pyrazole (B372694) ring is a key functional group that serves as a handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation, providing pathways to a diverse range of derivatives.

Acylation and Alkylation Reactions

The primary amine of aminopyrazoles readily undergoes acylation and alkylation. In reactions analogous to that of 4-Tert-butyl-1-phenylpyrazol-3-amine, related aminopyrazole structures have been shown to react with acylating and alkylating agents to form corresponding amides, sulfonamides, and N-alkylated products.

For instance, the acylation of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride (an N-sulfonylation reaction) proceeds efficiently in the presence of a base like triethylamine (B128534) to yield the corresponding N-tosylbenzenesulfonamide derivative mdpi.com. This highlights the nucleophilicity of the exocyclic amine, which can attack the electrophilic sulfur atom of the sulfonyl chloride. It has been demonstrated that double sulfonylation can occur, indicating high reactivity of the amine mdpi.com.

Alkylation of the pyrazole moiety can also be achieved. While direct N-alkylation of the exocyclic amine can be challenging to achieve selectively over N-alkylation of the pyrazole ring, metal-free synthetic protocols have been developed for N-alkylation of pyrazole products, yielding synthetically useful compounds imedpub.com.

Table 1: Representative Acylation Reaction of an Analogous Aminopyrazole

ReactantReagentConditionsProductYieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chloride (2 equiv.)Triethylamine, Acetonitrile, Room Temp, 12hN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88% mdpi.com

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine of this compound is expected to readily condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of pyrazole chemistry, leading to a vast array of derivatives with diverse applications. tandfonline.comenpress-publisher.comekb.egresearchgate.netisca.me

The synthesis of pyrazole-based Schiff bases is typically achieved through the acid-catalyzed condensation of an aminopyrazole with a suitable carbonyl compound. researchgate.net For example, the related compound (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine was synthesized via a solventless maceration technique involving the corresponding aminopyrazole and 2-nitrobenzaldehyde. nih.gov

Furthermore, one-pot reductive amination procedures have been developed for analogous compounds like 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This involves an initial solvent-free condensation with an aldehyde (e.g., p-methoxybenzaldehyde) to form the imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the corresponding N-alkylated amine. mdpi.com

Table 2: Examples of Schiff Base Formation with Analogous Aminopyrazoles

Aminopyrazole ReactantCarbonyl ReactantConditionsProduct TypeReference
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine2-nitrobenzaldehydeSolventless macerationSchiff Base (Imine) nih.gov
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-methoxybenzaldehydeSolvent-free, 120 °C, then NaBH₄/MeOHN-Alkylated Amine (via Schiff Base) mdpi.com

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine at the 3-position can be converted into a diazonium salt through diazotization. This reaction typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl/AcOH) or tert-butyl nitrite. nih.govconicet.gov.ar The resulting pyrazolediazonium salt is a highly reactive intermediate.

These diazonium salts are valuable synthons for introducing a variety of functional groups. They are particularly known for their participation in azo coupling reactions. nih.govwikipedia.org In these electrophilic aromatic substitution reactions, the diazonium cation acts as an electrophile and attacks electron-rich aromatic compounds like phenols, naphthols, or anilines to form brightly colored azo compounds. wikipedia.org The reactivity of pyrazolediazonium salts in C-azo coupling reactions has been studied, showing they are effective intermediates for forming new C-N bonds. researchgate.netresearchgate.net

The diazotization of aminopyrazoles with adjacent functional groups can also lead to intramolecular cyclization. For example, diazotization of 5-amino-1H-pyrazole-4-carbonitriles can lead to the formation of pyrazolo[3,4-d] tandfonline.comenpress-publisher.comekb.egtriazin-4-ones. conicet.gov.ar In some cases, intramolecular coupling of the diazonium intermediate with the N-phenyl ring can occur, leading to bicyclic products. conicet.gov.ar

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the amine group, the pyrazole and phenyl rings offer sites for further functionalization, primarily through electrophilic substitution reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The N-phenyl group of this compound is subject to electrophilic aromatic substitution. The pyrazol-1-yl substituent generally acts as a deactivating group but directs incoming electrophiles to the ortho and para positions. rsc.org However, substitution typically occurs preferentially at the para position due to reduced steric hindrance.

Studies on the nitration of 1-phenylpyrazoles confirm this reactivity pattern. For example, the nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid first yields the 5-p-nitro-derivative, and with excess acid, the 1,5-di-p-nitro-derivative is formed. rsc.org The synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine demonstrates that nitration can also be directed to the meta position, depending on the specific reaction conditions and existing substituents. nih.gov

Free-radical phenylation of 1-phenylpyrazole (B75819) has also been studied, showing that substitution occurs at all positions of the phenyl ring, with a preference for the ortho positions. cdnsciencepub.com

Halogenation and Nitration at Pyrazole Core (excluding energetic materials outcomes)

The pyrazole ring itself is susceptible to electrophilic substitution, with the C-4 position being the most reactive site. researchgate.netresearchgate.netscribd.com The presence of activating groups like the amine at C-3 and the tert-butyl group at C-4 further influences this reactivity, although the C-4 position is already occupied in the target molecule. Therefore, discussions of halogenation and nitration of the core typically refer to related pyrazoles where the C-4 position is unsubstituted.

Halogenation: The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position has been successfully achieved using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating reagents. beilstein-archives.org These reactions proceed efficiently at room temperature, often with dimethyl sulfoxide (B87167) (DMSO) acting as both a catalyst and solvent, to provide 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org

Nitration: Direct nitration of the pyrazole ring also occurs preferentially at the C-4 position. scribd.comresearchgate.net Various nitrating agents have been employed, including nitric acid with sulfuric acid or nitric acid with trifluoroacetic anhydride. researchgate.netrsc.org For instance, the nitration of 3-hydroxy-5-methyl-1-p-nitrophenylpyrazole occurs at the 4-position of the pyrazole ring. rsc.org

Table 3: Electrophilic Substitution on Analogous Pyrazole Cores

Reaction TypeSubstrate TypeReagentPosition of SubstitutionProduct TypeReference
Bromination3-aryl-1-tosyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)C-44-Bromo-3-aryl-1-tosyl-1H-pyrazol-5-amine beilstein-archives.org
Chlorination3-aryl-1-tosyl-1H-pyrazol-5-amineN-Chlorosuccinimide (NCS)C-44-Chloro-3-aryl-1-tosyl-1H-pyrazol-5-amine beilstein-archives.org
Iodination3-aryl-1-tosyl-1H-pyrazol-5-amineN-Iodosuccinimide (NIS)C-44-Iodo-3-aryl-1-tosyl-1H-pyrazol-5-amine beilstein-archives.org
Nitration3-hydroxy-5-methyl-1-p-nitrophenylpyrazoleHNO₃/H₂SO₄C-44-Nitro-3-hydroxy-5-methyl-1-p-nitrophenylpyrazole rsc.org

Metal-Catalyzed Coupling Reactions Involving this compound

The 3-amino-1-phenylpyrazole scaffold, of which this compound is an example, is a valuable building block in modern organic synthesis. Its functional groups are amenable to various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgyoutube.com While the primary amino group of this compound can act as the nucleophile, a more common strategy in pyrazole chemistry involves introducing a halogen at a ring position (e.g., C5) and coupling it with another amine. Conversely, the title compound itself can be synthesized via the amination of a corresponding 3-halo-4-tert-butyl-1-phenylpyrazole using ammonia (B1221849) or an ammonia equivalent. semanticscholar.org The success of these reactions heavily relies on the choice of palladium catalyst, a phosphine-based ligand, and a base. atlanchimpharma.comlibretexts.orgorganic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often essential for achieving high yields and functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst. For pyrazole derivatives, this typically involves a halogenated pyrazole reacting with a boronic acid or ester. nih.govnih.gov For instance, a hypothetical 5-bromo-4-tert-butyl-1-phenylpyrazol-3-amine could be coupled with various aryl or alkyl boronic acids to introduce diverse substituents at the C5 position. The presence of the unprotected amino group can sometimes interfere with the catalytic cycle, but optimized conditions and specific ligand systems, such as those employing XPhos or SPhos, have been developed to successfully couple unprotected nitrogen-rich heterocycles. nih.gov The steric and electronic properties of pyrazole-based ligands can be fine-tuned to enhance catalytic activity. scispace.comresearchgate.net

Below is an interactive table summarizing representative conditions for these coupling reactions, based on protocols for structurally similar aminopyrazoles and halo-pyrazoles.

Reaction Type Coupling Partners Catalyst System (Pd Source + Ligand) Base Solvent Typical Temp. (°C)
Buchwald-HartwigAryl Bromide + Primary AminePd₂(dba)₃ + XPhosNaOtBuToluene80-110
Buchwald-HartwigAryl Chloride + Secondary AminePd(OAc)₂ + RuPhosK₂CO₃Dioxane100-120
Suzuki-MiyauraHeteroaryl Bromide + Phenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90-100
Suzuki-MiyauraHeteroaryl Chloride + Alkylboronic EsterXPhos Pd G3Cs₂CO₃THF60-80

Formation of Fused Heterocyclic Systems from this compound

The 3-aminopyrazole (B16455) moiety is a classic precursor for the synthesis of fused bicyclic systems, most notably pyrazolo[3,4-b]pyridines. This class of compounds is of significant interest due to its structural similarity to purine (B94841) bases, leading to a wide range of biological activities. researchgate.netnih.gov The synthetic strategy generally involves the reaction of the aminopyrazole, acting as a binucleophile, with a 1,3-bielectrophilic partner to construct the pyridine (B92270) ring.

A common and effective method is the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction typically proceeds via an initial condensation to form an enaminone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolopyridine core. The reaction can be catalyzed by acids. If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, though regioselectivity can often be achieved based on the differential reactivity of the two carbonyl groups. nih.gov

Other bielectrophilic reagents used for this transformation include α,β-unsaturated ketones and alkynyl aldehydes. mdpi.comnih.gov For example, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ has been shown to produce substituted pyrazolo[3,4-b]pyridines. mdpi.com More recent methods have employed cascade reactions with alkynyl aldehydes, activated by silver or iodine, to achieve a 6-endo-dig cyclization, affording diverse pyrazolopyridine frameworks. nih.gov

The following table illustrates how this compound could be used to generate various fused heterocyclic systems.

Reagent (1,3-Bielectrophile) Catalyst/Conditions Resulting Fused System
AcetylacetoneAcetic Acid, Reflux4-tert-Butyl-6,8-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Ethyl AcetoacetatePolyphosphoric Acid, Heat4-tert-Butyl-8-hydroxy-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Diethyl 2-(ethoxymethylene)malonateHeat, then POCl₃8-Chloro-4-tert-butyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
3-Butyn-2-oneAg(CF₃CO₂) / TfOH4-tert-Butyl-8-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the derivatization reactions involving this compound are well-established in the broader context of synthetic organic chemistry.

Mechanism of Metal-Catalyzed Coupling: The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst. wikipedia.orgorganic-chemistry.org The generally accepted mechanism consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., on a halo-pyrazole) to form a Pd(II) complex.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki coupling, the organoboron species undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center and displacing the halide.

In the Buchwald-Hartwig reaction, the amine coordinates to the Pd(II) center. A base then removes a proton from the amine to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The two organic groups (the pyrazolyl group and the newly introduced aryl or amino group) are eliminated from the palladium center, forming the final C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, especially when the amine partner has β-hydrogen atoms. nih.gov The choice of bulky ligands is crucial as they promote the desired reductive elimination step.

Mechanism of Fused Pyrazolopyridine Formation: The formation of the pyrazolo[3,4-b]pyridine ring from a 3-aminopyrazole and a 1,3-dicarbonyl compound is a classic example of a condensation-cyclization reaction. nih.gov The mechanism proceeds as follows:

Nucleophilic Attack: The exocyclic amino group of the pyrazole, being the more nucleophilic nitrogen, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form a stable enaminone intermediate.

Intramolecular Cyclization (Cyclodehydration): Under acidic or thermal conditions, the endocyclic N2 nitrogen of the pyrazole ring attacks the remaining carbonyl group. This is followed by another dehydration step.

Aromatization: The final elimination of water results in the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

Control experiments in related systems have shown that the enaminone is a key intermediate that can sometimes be isolated before it undergoes the final cyclization step. nih.gov

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 1 Phenylpyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a primary computational tool used to investigate the electronic structure and geometry of molecules. For a molecule like 4-Tert-butyl-1-phenylpyrazol-3-amine, DFT calculations would typically be performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to model its properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the relative orientations of the phenyl ring, the pyrazole (B372694) ring, and the tert-butyl group. Conformational analysis would explore different rotational isomers (conformers) to identify the global energy minimum. For instance, studies on related pyrazole derivatives have determined the dihedral angle between the pyrazole and phenyl rings as a key structural parameter. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For similar compounds, the HOMO-LUMO gap has been calculated to assess chemical reactivity and kinetic stability.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules and to identify sites susceptible to electrophilic and nucleophilic attack. In an ESP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For pyrazole derivatives, ESP maps often show negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character.

Quantum Chemical Descriptors and Structure-Property Relationships

From the results of DFT calculations, various quantum chemical descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in quantifying the reactivity of the molecule and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or physical properties.

Reaction Mechanism Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, map out reaction pathways, and identify transition states. This provides insight into the reaction kinetics and mechanism. For a compound like this compound, this could involve modeling its synthesis or its reactions with other molecules. Such studies calculate the energy barriers for reactions, helping to understand their feasibility.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A powerful application of computational chemistry is the prediction of spectroscopic data.

NMR: Chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared with experimental data to confirm the molecular structure.

IR: Vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared spectrum. These theoretical spectra are often scaled to better match experimental results and help in the assignment of vibrational modes.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).

While these computational techniques are standard for analyzing molecules in the pyrazole family, specific data tables and detailed research findings for this compound are absent from the currently available literature. Further experimental and computational research is required to elucidate the specific properties of this compound.

Molecular Dynamics Simulations of this compound

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from computational studies on analogous pyrazole derivatives. MD simulations serve as a powerful computational microscope to predict the time-dependent behavior of molecules, offering insights into their conformational flexibility, intermolecular interactions, and the influence of surrounding environments, such as solvents.

Molecular dynamics simulations of pyrazole derivatives in aqueous solutions have shown that the pyrazole ring can act as both a hydrogen bond donor and acceptor, influencing the structure of the surrounding water molecules. rdd.edu.iq For this compound, the amine group at the 3-position and the nitrogen atoms of the pyrazole ring are expected to be primary sites for hydrogen bonding. The bulky tert-butyl group and the phenyl ring, being largely nonpolar, would likely influence the local solvent structure through hydrophobic interactions.

Theoretical investigations into non-covalent interactions in similar heterocyclic systems reveal the significance of both hydrogen bonds and π-π stacking interactions in stabilizing molecular assemblies. scielo.org.mx For the title compound, π-π stacking could occur between the phenyl rings of adjacent molecules. The energy of such interactions is typically in the range of -2 to -5 kcal/mol. scielo.org.mx

Conformational analysis, often a precursor to or a part of MD simulations, suggests that the phenyl ring in 1-phenylpyrazole (B75819) systems is not coplanar with the pyrazole ring due to steric hindrance. The rotation around the C-N bond connecting these two rings is a key conformational degree of freedom. The tert-butyl group, due to its size, would sterically influence the orientation of the adjacent amine group and could also affect the rotational barrier of the phenyl ring.

In a simulated environment, one would expect to observe the following dynamic behaviors for this compound:

Torsional Dynamics of the Phenyl Ring: The phenyl group would exhibit rotational motion relative to the pyrazole core. The energy barrier for this rotation would be influenced by the electronic effects of the pyrazole ring and steric interactions with the tert-butyl group.

Solvent Reorganization: In a polar solvent like water, solvent molecules would form a dynamic hydration shell around the compound. Stronger, more ordered solvation is expected around the polar amine and pyrazole nitrogen atoms, while a more disordered, clathrate-like structure might be observed around the hydrophobic tert-butyl and phenyl groups.

Intermolecular Interactions: In simulations of multiple molecules, transient dimerization or oligomerization could be observed, driven by a combination of hydrogen bonding between the amine and pyrazole moieties and π-π stacking of the phenyl rings.

The following tables provide a hypothetical summary of parameters and expected interaction energies that would be relevant in a molecular dynamics simulation of this compound, based on data from analogous systems.

Table 1: Key Functional Groups and Their Expected Primary Intermolecular Interactions

Functional GroupPotential for Hydrogen BondingPotential for Hydrophobic InteractionsPotential for π-π Stacking
Pyrazolyl Group Donor (N-H) and Acceptor (N)MinorYes
Amino Group Donor (N-H)MinorNo
Phenyl Group NoYesYes
Tert-butyl Group NoYesNo

Table 2: Estimated Energies of Non-Covalent Interactions for Analogous Pyrazole Systems

Interaction TypeInteracting MoietiesEstimated Energy Range (kcal/mol)
Hydrogen Bond Amine (donor) - Pyrazole N (acceptor)-3 to -8
Hydrogen Bond Pyrazole N-H (donor) - Solvent (e.g., water)-4 to -9
π-π Stacking Phenyl Ring - Phenyl Ring-2 to -5
Hydrophobic Interaction Tert-butyl - Tert-butyl-1 to -3

It is important to note that the actual dynamics and interaction energies for this compound would be dependent on the specific simulation conditions, such as temperature, pressure, and the choice of solvent. Dedicated MD simulations would be necessary to provide precise quantitative data for this particular molecule.

Advanced Applications of 4 Tert Butyl 1 Phenylpyrazol 3 Amine in Materials Science and Catalysis

Development as a Ligand in Coordination Chemistry

The pyrazole (B372694) nucleus is a well-established motif in coordination chemistry, valued for its versatile binding modes and the stability it imparts to metal complexes. researchgate.net The presence of an amino group at the 3-position and a bulky tert-butyl group at the 4-position of 4-Tert-butyl-1-phenylpyrazol-3-amine enhances its utility as a ligand. The amino group provides a primary coordination site, while the pyrazole ring's nitrogen atoms can also participate in binding, allowing for monodentate or bidentate chelation. The sterically demanding tert-butyl group plays a crucial role in influencing the geometry and stability of the resulting metal complexes, often creating a specific steric pocket around the metal center that can modulate its reactivity. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole-based ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The characterization of these complexes is a multi-step process employing a suite of analytical techniques to confirm their structure and composition.

Common synthetic methods involve mixing an alcoholic solution of the ligand with a solution of the metal salt (e.g., chlorides, acetates) and refluxing the mixture. nih.govsaudijournals.com The resulting solid complex can then be isolated, purified, and characterized.

Standard Characterization Techniques:

NMR Spectroscopy (¹H and ¹³C): Confirms the ligand's structure and its coordination to the metal. Shifts in the proton and carbon signals upon complexation provide evidence of the binding interaction. nih.govmdpi.com

FTIR Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the stretching frequency of the N-H bond of the amine group or the C=N bond of the pyrazole ring upon complexation indicates their involvement in binding to the metal center. nih.govmdpi.com

Elemental Analysis: Determines the empirical formula of the complex, confirming the ligand-to-metal ratio. saudijournals.com

UV-Vis Spectroscopy: Provides insights into the electronic transitions within the complex and helps in proposing the coordination geometry (e.g., octahedral, tetrahedral). johnshopkins.edu

The table below summarizes typical data obtained from the characterization of metal complexes formed with analogous aminopyrazole ligands.

TechniqueObservationInterpretation
FTIR Shift in ν(N-H) and ν(C=N) bands to lower frequenciesCoordination of the amine and pyrazole nitrogen atoms to the metal ion. mdpi.com
¹H NMR Downfield shift of amine protonsDeshielding effect due to coordination with the metal center. nih.gov
UV-Vis d-d transition bands observedSuggests specific coordination geometries, such as octahedral or tetrahedral. johnshopkins.edu
X-ray Dihedral angle between pyrazole and phenyl ringsReveals steric influences on the molecular conformation. nih.gov

Catalytic Activity of this compound Metal Complexes (e.g., in organic transformations)

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The specific ligand architecture, including the steric and electronic properties of substituents, is key to this activity. Ruthenium complexes, in particular, have shown promise in hydrogenation and oxidation reactions. nih.gov

For example, ruthenium complexes with pincer-type ligands incorporating protic pyrazole groups are active in the catalytic disproportionation of hydrazine (B178648) and the transfer hydrogenation of ketones. nih.govnih.gov The presence of the N-H group in the pyrazole ring can participate in metal-ligand cooperation, facilitating substrate activation.

While direct catalytic data for this compound complexes is not extensively detailed, its structural features suggest high potential. The amine group and pyrazole nitrogens can form a stable chelate with a metal like ruthenium or iridium. nih.gov The bulky tert-butyl group can create a defined catalytic pocket, potentially leading to high selectivity in reactions such as:

Transfer Hydrogenation: The reduction of ketones and aldehydes using a hydrogen donor like isopropanol.

Oxidation Reactions: The Oppenauer-type oxidation of alcohols. nih.gov

C-C Coupling Reactions: The steric and electronic environment provided by the ligand could be tuned for cross-coupling applications.

The catalytic efficiency of such complexes is often evaluated by their Turnover Number (TON) and Turnover Frequency (TOF), as illustrated in the hypothetical data table below for a related ruthenium complex in transfer hydrogenation.

SubstrateCatalyst Loading (mol%)TONReaction Time (h)
Acetophenone0.52002
Benzophenone0.51952.5
Cyclohexanone1.0984

Design Principles for Ligand-Metal Interactions

The design of effective ligands for specific applications in coordination chemistry relies on fundamental principles governing ligand-metal interactions. For this compound, these principles are dictated by its distinct structural components.

Steric Effects: The most prominent feature is the bulky tert-butyl group. Sterically demanding ligands often favor the formation of complexes with lower coordination numbers. mdpi.com This steric hindrance can also protect the metal center from unwanted side reactions and stabilize reactive intermediates, which is highly beneficial in catalysis. mdpi.com

Chelation: The ability of the ligand to form a chelate ring with the metal ion via the amine nitrogen and a pyrazole nitrogen significantly increases the thermodynamic stability of the complex (the chelate effect). This stability is crucial for maintaining the integrity of a catalyst during a reaction cycle.

Hydrogen Bonding: The protons on the amine group can act as hydrogen-bond donors, interacting with counter-ions or solvent molecules. These secondary coordination sphere interactions can subtly influence the electronic properties and reactivity of the metal center. mdpi.comnih.gov

Integration into Functional Materials

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for incorporation into advanced functional materials. The combination of an aromatic system with tunable substituents in this compound provides a foundation for designing materials with specific optical and electrical characteristics.

Optoelectronic Materials (e.g., Fluorescent Dyes, Photovoltaic applications)

Pyrazole-containing compounds have been investigated as core chromophores in fluorescent dyes. mdpi.com The extended π-conjugation system, which can include the pyrazole and phenyl rings, allows for efficient absorption and emission of light. The tert-butyl and amine groups can be used to tune these properties.

Fluorescent Dyes: Derivatives of aminopyrazoles can exhibit strong fluorescence. The emission wavelength and quantum yield are sensitive to solvent polarity and pH. mdpi.com For instance, related furopyridine derivatives containing a 4-(tert-butyl)phenyl group have been synthesized and shown to possess fluorescent properties. researchgate.netnih.gov The protonation of the pyrazole or amine nitrogen can significantly alter the electronic structure, leading to a noticeable change in the emission spectrum, a property that can be exploited for developing chemical sensors. mdpi.com

The table below shows representative photophysical data for a related pyrazole-based fluorescent dye.

SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Hexane3504200.65
Dichloromethane3554450.52
Acetonitrile3584600.41

Photovoltaic Applications: While less common, pyrazole derivatives can be explored as components in dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs). Their role could be as part of the organic dye (chromophore) that absorbs light or as a hole-transporting material, leveraging the electron-rich nature of the aminopyrazole system.

Conductive Polymers

The incorporation of heterocyclic aromatic rings into polymer backbones is a common strategy for creating conductive materials. Pyrazole-based structures have been identified as potential building blocks for one-dimensional conductors. rsc.org The ability of pyrazole rings to self-assemble through hydrogen bonding and π-stacking interactions can facilitate charge transport along the polymer chain.

By functionalizing this compound with polymerizable groups, it could be integrated into a polymer backbone. The π-conjugated system of the phenyl and pyrazole rings would form the pathway for charge carriers, while the tert-butyl groups could be used to control inter-chain spacing and solubility of the resulting polymer. The amine group offers a site for further chemical modification to fine-tune the electronic properties of the material.

Role as a Precursor for Supramolecular Assemblies

The molecular architecture of This compound , featuring a pyrazole core, a phenyl group, a bulky tert-butyl group, and an amino group, provides multiple sites for non-covalent interactions, making it a promising candidate as a building block for supramolecular assemblies. The amino group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures.

Research on related aminopyrazole derivatives has demonstrated their capacity to form extensive hydrogen-bonding networks. For instance, the crystal structure of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveals that molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, creating sheet-like structures. nih.gov This propensity for forming predictable hydrogen-bonded motifs is a key characteristic for designing crystalline materials with specific topologies, a field known as crystal engineering.

Furthermore, the phenyl and pyrazole rings can participate in π-π stacking interactions, another crucial force in the formation of supramolecular architectures. The interplay of hydrogen bonding and π-π stacking in pyrazole-based compounds can lead to the formation of one-, two-, or even three-dimensional networks. nih.gov The tert-butyl group, while sterically hindering, can also influence the packing of molecules in the solid state, potentially directing the formation of specific supramolecular arrangements.

Table 1: Potential Non-Covalent Interactions in this compound for Supramolecular Assembly

Interaction TypeParticipating GroupsPotential Role in Assembly
Hydrogen BondingAmino group (donor), Pyrazole nitrogens (acceptors)Formation of chains, sheets, or 3D networks
π-π StackingPhenyl ring, Pyrazole ringStabilization of stacked structures
van der Waals ForcesTert-butyl group, Phenyl ringInfluencing molecular packing and solubility

Applications in Analytical Chemistry as a Derivatization Reagent

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. sigmaaldrich.com Amines, in particular, are often derivatized to enhance their volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for ultraviolet-visible (UV-Vis) or fluorescence detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comiu.edu

This compound , possessing a primary amino group, has the chemical functionality to be employed as a derivatization reagent. It could react with analytes containing functional groups such as carboxylic acids, aldehydes, or ketones. The resulting derivative would incorporate the pyrazole-phenyl-tert-butyl moiety, which could offer several advantages:

Enhanced Detectability: The phenyl and pyrazole rings provide a chromophore, which would allow for the detection of the derivatized analyte using UV-Vis spectroscopy.

Increased Molecular Weight and Specific Fragmentation: For mass spectrometry (MS) detection, the addition of this bulky group would shift the mass-to-charge ratio of the analyte to a region with less background noise, and the predictable fragmentation pattern of the pyrazole ring could aid in structural elucidation.

Improved Chromatographic Properties: The non-polar nature of the tert-butyl and phenyl groups could enhance the retention of polar analytes in reversed-phase HPLC.

While specific studies employing This compound as a derivatization reagent are not readily found, the principle is well-established for other primary amines. The choice of a derivatization reagent depends on the analyte, the analytical technique, and the desired outcome of the analysis.

Table 2: Potential Derivatization Reactions Involving this compound

Analyte Functional GroupReaction TypeResulting LinkagePotential Analytical Application
Carboxylic AcidAmidationAmideHPLC-UV, LC-MS
Aldehyde/KetoneReductive AminationSecondary AmineGC-MS, HPLC-UV
IsocyanateUrea FormationUreaHPLC-UV
Acyl HalideAmidationAmideGC-MS, HPLC-UV

Future Research Directions and Prospects for 4 Tert Butyl 1 Phenylpyrazol 3 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of 4-Tert-butyl-1-phenylpyrazol-3-amine and its derivatives should prioritize the development of environmentally benign and efficient methodologies. nih.govbenthamdirect.comresearchgate.net Traditional synthetic routes for pyrazoles often involve harsh reaction conditions and hazardous solvents. benthamdirect.comresearchgate.net Green chemistry approaches offer a sustainable alternative. nih.govbenthamdirect.comresearchgate.net

Key areas for exploration include:

Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comresearchgate.net

Solvent-Free Reactions: Conducting syntheses in the absence of solvents, for instance by grinding reagents together, minimizes waste and simplifies product purification. benthamdirect.comresearchgate.net

Aqueous Media Synthesis: Utilizing water as a solvent is a cost-effective and environmentally friendly approach that aligns with the principles of green chemistry. researchgate.netresearchgate.net

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts can improve the atom economy and sustainability of the synthesis. nih.gov

A comparative table of potential sustainable synthetic methods is presented below.

MethodPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound.
Ultrasonic-Assisted Synthesis Enhanced reaction rates through acoustic cavitation, milder conditions.Investigation of the effect of ultrasonic frequency and power on reaction efficiency and product purity.
Solvent-Free Grinding Elimination of solvent waste, simplified workup, potential for solid-state reactions.Exploration of different grinding techniques and the use of catalytic amounts of solid acids or bases.
Aqueous Synthesis Environmentally benign, low cost, non-flammable. researchgate.netresearchgate.netDevelopment of water-soluble precursors or the use of surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate reactions in water. researchgate.net
Heterogeneous Catalysis Easy separation and recycling of the catalyst, improved sustainability. nih.govScreening of solid acid/base catalysts (e.g., zeolites, clays, supported metals) for the cyclization step in pyrazole (B372694) formation.

Investigation of Undiscovered Reactivity and Functionalization Potential

The this compound molecule possesses multiple sites for potential chemical modification. The amino group, the pyrazole ring's carbon and nitrogen atoms, and the phenyl ring are all amenable to functionalization. arkat-usa.orgresearchgate.net Future research should focus on exploring the reactivity of these sites to generate a library of novel derivatives.

Reactions at the Amino Group: The exocyclic amino group is a key nucleophilic center. beilstein-journals.org Its reactivity towards a wide range of electrophiles can be explored to synthesize amides, sulfonamides, imines, and other N-functionalized derivatives. These reactions could lead to compounds with new biological or material properties. nih.gov

C-H Functionalization of the Pyrazole Ring: Direct transition-metal-catalyzed C-H functionalization of the C5 position of the pyrazole ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. nih.gov This atom-economical approach can be used to introduce aryl, alkyl, or other functional groups.

Electrophilic Substitution on the Phenyl Ring: The phenyl group at the N1 position can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of various functional groups that can modulate the electronic properties of the entire molecule.

Dimerization Reactions: Recent studies have shown that 5-aminopyrazoles can undergo copper-promoted dimerization through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds to form pyrazole-fused pyridazines and pyrazines, which may have applications in materials chemistry. mdpi.com

Rational Design of Derivatives for Specific Advanced Material Properties

Pyrazole and pyrazoline derivatives have garnered attention for their applications in materials science, particularly in the field of organic electronics, due to their fluorescent properties. researchgate.net The structural framework of this compound serves as an excellent scaffold for designing new materials with tailored optical and electronic properties.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrazoline derivatives are known for their blue-emitting properties and hole-transport capabilities, making them suitable for use in OLEDs. researchgate.net By modifying the substituents on the phenyl ring or by creating more extended π-conjugated systems through functionalization at the C5 position, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices.

Fluorescent Sensors: The pyrazole core can be functionalized with specific recognition moieties to create fluorescent chemosensors for the detection of metal ions or anions. The change in the fluorescence properties upon binding of the analyte would form the basis of the sensing mechanism.

Non-linear Optical Materials: The donor-π-acceptor (D-π-A) architecture is a common design strategy for materials with non-linear optical properties. The amino group on the pyrazole ring can act as an electron donor, and by introducing a strong electron-acceptor group on the phenyl ring, it may be possible to create derivatives of this compound with significant second-order non-linear optical responses.

Potential ApplicationDesign StrategyTarget Properties
OLEDs Introduction of aromatic or heteroaromatic groups at the C5 position or on the N1-phenyl ring to extend π-conjugation.Tunable emission from blue to green, high photoluminescence quantum yield, good thermal stability.
Fluorescent Sensors Attachment of ion-binding groups (e.g., crown ethers, polyamines) to the pyrazole scaffold.High selectivity and sensitivity for specific analytes, significant change in fluorescence upon binding.
Non-linear Optical Materials Creation of a D-π-A system by introducing electron-withdrawing groups on the N1-phenyl ring.Large hyperpolarizability, good thermal and chemical stability.

Computational Predictions Guiding Experimental Research

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. eurasianjournals.com Applying computational methods to this compound can provide valuable insights and guide experimental efforts.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties (NMR, IR, UV-Vis) of the molecule and its derivatives. eurasianjournals.comeurasianjournals.com This information is crucial for understanding its reactivity and predicting its optical and electronic properties.

Molecular Docking Studies: If exploring biological applications, molecular docking simulations can predict the binding modes and affinities of this compound derivatives to specific biological targets, such as enzymes or receptors. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and conformational preferences of the molecule and its derivatives in different environments. eurasianjournals.comeurasianjournals.com This is particularly useful for understanding its interactions with solvents or biological macromolecules.

Unexplored Catalytic Roles and Coordination Modes

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govresearchgate.netresearchgate.net The presence of both the pyrazole ring nitrogens and the exocyclic amino group in this compound makes it a potentially versatile ligand for the construction of novel metal complexes.

Future research should investigate:

Coordination Chemistry: The synthesis and characterization of coordination complexes with various transition metals (e.g., copper, palladium, ruthenium, cobalt) should be explored. researchgate.netbohrium.com The steric bulk of the tert-butyl group may lead to interesting coordination geometries and complex stabilities.

Homogeneous Catalysis: Pyrazole-based ligands have been successfully employed in a variety of catalytic reactions. rsc.orgscispace.com Metal complexes of this compound could be screened for catalytic activity in reactions such as cross-coupling, polymerization, and oxidation reactions. researchgate.netrsc.org The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring to optimize catalytic performance.

Biomimetic Chemistry: Pyrazole-containing ligands are used to model the active sites of metalloenzymes. bohrium.com Complexes of this compound could serve as structural or functional models for enzymes, aiding in the understanding of their mechanisms.

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing 4-tert-butyl-1-phenylpyrazol-3-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions and halogen-mediated cyclization. Key methods include:

  • Halogenwasserstoff-mediated synthesis : Reacting 3-aryl-methyl pyrazole precursors with anhydrous halogen acids (e.g., HCl) in aprotic solvents under water-free conditions .
  • Copper-catalyzed coupling : A multi-step process using copper(I) bromide and cesium carbonate, yielding ~17.9% for related pyrazole amines (e.g., N-cyclopropyl derivatives) .
  • Peptide coupling reagents : Employing HBTU/DIPEA in DMF for amide bond formation, achieving higher yields (e.g., 45% for tert-butyl piperazine carboxylates) .

Optimization Strategies:

  • Use high-purity reagents and inert atmospheres to minimize side reactions.
  • Screen solvents (e.g., DMSO vs. DMF) to improve solubility and reaction efficiency.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates and reduce byproducts.

Q. Q2: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.87 ppm for pyridine protons in related compounds) confirm substitution patterns and purity .
  • X-ray Crystallography : Resolve solid-state geometry (e.g., bond angles: C10–C11–C12–Cl2 = −179.22°) to validate regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 215 [M+H]+^+) .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound analogs?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., fluorophenyl, pyridyl) at the 1- and 3-positions to modulate electronic and steric effects. For example:
    • Replace phenyl with 4-fluorophenyl to enhance antimicrobial activity .
    • Incorporate pyridyl groups to improve solubility and binding affinity .
  • Biological Assays : Test analogs against target enzymes (e.g., phosphodiesterases) or microbial strains, correlating IC50_{50} values with structural features .

Data Analysis:

  • Use computational tools (e.g., molecular docking) to predict binding modes.
  • Compare logP and pKa values to assess bioavailability .

Q. Q4: What experimental precautions are critical when handling this compound derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal of toxic intermediates .

Q. Q5: How should researchers address contradictions in synthetic yields reported for pyrazol-3-amine derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate published protocols (e.g., DE4333659’s halogenwasserstoff method) while controlling variables like solvent dryness and reaction temperature .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials) affecting yields .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd vs. Cu) to improve efficiency in low-yield reactions .

Q. Q6: What strategies are effective for studying the reactivity of this compound under diverse conditions?

Methodological Answer:

  • Acid/Base Stability : Expose the compound to HCl/NaOH (0.1–2 M) and monitor degradation via UV-Vis spectroscopy .
  • Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures (>200°C for tert-butyl derivatives) .
  • Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura reactions with aryl boronic acids .

Q. Q7: How can polymorphism in this compound derivatives be systematically investigated?

Methodological Answer:

  • Crystallization Screening : Recrystallize from solvents (e.g., EtOAc/hexanes) at varying temperatures to isolate polymorphs .
  • PXRD Analysis : Compare diffraction patterns to identify crystalline forms (e.g., orthorhombic vs. monoclinic) .
  • Solubility Studies : Measure dissolution rates in biorelevant media (e.g., FaSSIF) to correlate polymorphs with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.